molecular formula C13H9Cl2N3O2S B1523358 2,4-dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 934524-10-4

2,4-dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine

Numéro de catalogue: B1523358
Numéro CAS: 934524-10-4
Poids moléculaire: 342.2 g/mol
Clé InChI: DTDGVNQSPAWHTH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2,4-Dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic organic compound with the molecular formula C13H9Cl2N3O2S. It is characterized by the presence of two chlorine atoms and a tosyl group attached to a pyrrolo[2,3-d]pyrimidine core.

Méthodes De Préparation

Analyse Des Réactions Chimiques

Types of Reactions

2,4-Dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atoms .

Mécanisme D'action

Comparaison Avec Des Composés Similaires

Similar Compounds

Activité Biologique

2,4-Dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine (CAS No. 934524-10-4) is a compound of significant interest due to its potential biological activities, particularly in oncology and enzymatic inhibition. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

PropertyValue
Molecular FormulaC13H9Cl2N3O2S
Molecular Weight342.20 g/mol
CAS Number934524-10-4
PurityNot specified
Storage ConditionsInert atmosphere, 2-8°C

The compound features a pyrrolo[2,3-d]pyrimidine core with dichloro and tosyl substituents, which are crucial for its biological activity.

Research indicates that this compound exhibits antiproliferative properties against various cancer cell lines. It has been shown to inhibit specific enzymes involved in cancer progression, notably PAK4 (p21-activated kinase), which plays a critical role in tumor cell signaling pathways.

  • Enzymatic Inhibition : Compounds derived from the pyrrolo[2,3-d]pyrimidine scaffold have demonstrated potent inhibition of PAK4 with IC50 values in the nanomolar range. For instance, derivatives such as compound 5n showed an IC50 of 2.7 nM against PAK4 and significant activity against MV4-11 leukemia cells (IC50 = 7.8 nM) .
  • Cell Cycle Arrest and Apoptosis : Flow cytometry assays revealed that compound 5n induces G0/G1 phase arrest and promotes apoptosis in MV4-11 cells, indicating its potential as an anti-cancer agent .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be modulated through structural modifications:

  • Substituents : The presence of halogen atoms and sulfonyl groups significantly impacts the compound's efficacy. For example, compounds with N5 aliphatic substitutions have shown enhanced activity while reducing toxicity .
  • Comparative Analysis : In a study comparing various derivatives, it was noted that certain substitutions led to preferential inhibition of leukemia cells compared to solid tumors .

Case Studies

  • Antiproliferative Activity : A study highlighted that compounds structurally similar to this compound exhibited varying degrees of growth inhibition across different cancer cell lines:
    • NCI-H522 non-small cell lung cancer showed a growth inhibition percentage (GP) of 49.5% for certain derivatives.
    • Compounds with benzyl substitutions were particularly effective against CCRF-CEM leukemia cells with GP ranging from 22.88% to 65.83% .
  • Mechanistic Insights : Investigations into the molecular mechanisms revealed that the compound does not require enzymatic cleavage for biological activity, suggesting stability under physiological conditions .

Q & A

Q. What synthetic methodologies are effective for preparing 2,4-dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine, and how can reaction conditions be optimized?

Basic Research Question
The synthesis typically involves sequential halogenation and sulfonylation steps. A common precursor, 7H-pyrrolo[2,3-d]pyrimidine, undergoes regioselective chlorination at the 2- and 4-positions using N-chlorosuccinimide (NCS) in polar aprotic solvents like DMF. Tosylation at the 7-position is achieved via nucleophilic substitution with tosyl chloride under basic conditions (e.g., NaH in THF). Yield optimization requires precise control of stoichiometry (1.2–1.5 eq halogenating agent), temperature (0–25°C), and reaction time (4–12 hours). Purification via column chromatography (hexane/ethyl acetate gradients) or recrystallization (ethanol/water) is critical for removing unreacted tosyl chloride and byproducts .

Q. How does the tosyl group influence the compound’s reactivity in nucleophilic substitution reactions compared to other sulfonyl groups?

Advanced Research Question
The tosyl (p-toluenesulfonyl) group enhances leaving-group ability due to its strong electron-withdrawing nature and steric bulk, facilitating nucleophilic displacement at the 7-position. Compared to mesyl (methylsulfonyl) or triflyl (trifluoromethanesulfonyl) groups, the tosyl group offers a balance between reactivity and stability, enabling selective functionalization with amines, alkoxides, or thiols. Kinetic studies suggest that tosyl displacement proceeds via an SN2 mechanism in polar aprotic solvents (e.g., DMSO, DMF), with reaction rates influenced by the nucleophile’s basicity and solvent polarity .

Q. What analytical techniques are most reliable for confirming the regiochemical purity of this compound?

Basic Research Question
Regiochemical purity is validated using:

  • 1H/13C NMR : Distinct splitting patterns for H-5 (singlet, δ 6.8–7.2 ppm) and aromatic protons from the tosyl group (doublets, δ 7.2–7.8 ppm).
  • HPLC-MS : Reverse-phase C18 columns (ACN/water + 0.1% formic acid) with UV detection at 254 nm. Mass spectra should show [M+H]+ peaks matching the molecular formula (C13H10Cl2N3O2S).
  • X-ray crystallography : Resolves ambiguities in substitution patterns, though crystallization may require slow evaporation from DCM/hexane mixtures .

Q. How can researchers reconcile discrepancies in kinase inhibition data for this compound across different assay platforms?

Advanced Research Question
Discrepancies in IC50 values often arise from variations in assay conditions (e.g., ATP concentration, enzyme isoforms). To address this:

  • Standardize assay parameters : Use consistent ATP levels (e.g., 1 mM) and kinase isoforms (e.g., EGFR T790M mutant vs. wild-type).
  • Employ orthogonal methods : Validate inhibition via surface plasmon resonance (SPR) for binding affinity or cellular assays (e.g., Western blotting for phospho-EGFR).
  • Control for off-target effects : Test against structurally related kinases (e.g., VEGFR2, CDK2) to assess selectivity. Contradictory data may indicate pH-dependent binding or allosteric modulation .

Q. What computational strategies predict the binding modes of this compound with kinase targets like EGFR or CDK2?

Advanced Research Question
Molecular docking (AutoDock Vina, Schrödinger Glide) and molecular dynamics (MD) simulations are used to model interactions:

  • Docking : The dichloro-pyrrolopyrimidine core occupies the ATP-binding pocket, forming hydrogen bonds with hinge-region residues (e.g., Met793 in EGFR). The tosyl group may interact with hydrophobic pockets near the DFG motif.
  • MD simulations (100 ns) : Assess stability of binding poses and solvent accessibility of the tosyl moiety. MM-PBSA calculations quantify binding free energies, highlighting key residues for mutagenesis studies.
    Experimental validation via kinase inhibition assays and X-ray co-crystallography is essential .

Q. What strategies enable selective functionalization of the 2- and 4-chloro positions for structure-activity relationship (SAR) studies?

Advanced Research Question
Regioselective functionalization leverages differences in electronic and steric environments:

  • Position 4 : More reactive due to lower electron density; reacts preferentially with soft nucleophiles (e.g., thiols, amines) in THF at 50°C.
  • Position 2 : Requires harsher conditions (e.g., Pd-catalyzed cross-coupling with aryl boronic acids in toluene/EtOH).
    Protection/deprotection strategies (e.g., temporary silyl groups) allow sequential modification. LC-MS monitors reaction progress to avoid over-substitution .

Q. How does the compound’s stability under acidic or basic conditions impact its storage and handling?

Basic Research Question
The compound is stable in anhydrous DMSO or DMF at –20°C for long-term storage. However:

  • Acidic conditions (pH < 3) : Tosyl group hydrolysis occurs, forming 7H-pyrrolo[2,3-d]pyrimidine derivatives.
  • Basic conditions (pH > 10) : Degradation via nucleophilic attack at the 7-position.
    Use inert atmospheres (N2/Ar) and avoid protic solvents (e.g., MeOH, H2O) during handling .

Q. What role does this compound play in synthesizing kinase inhibitor prodrugs?

Advanced Research Question
The tosyl group serves as a leaving group for prodrug activation. For example:

  • Phosphate prodrugs : Tosyl displacement with phosphoramidites generates masked derivatives with improved solubility.
  • Peptide conjugates : Reaction with cysteine-containing peptides enables tumor-targeted delivery.
    In vivo studies require monitoring hydrolysis rates (via LC-MS/MS) and bioavailability in plasma .

Q. How can researchers address low yields in large-scale synthesis of this compound?

Advanced Research Question
Scale-up challenges include exothermic halogenation and tosylation steps. Solutions:

  • Flow chemistry : Continuous reactors control temperature and mixing, improving reproducibility.
  • Catalytic tosylation : Use phase-transfer catalysts (e.g., TBAB) to reduce tosyl chloride equivalents.
  • Crystallization optimization : Employ anti-solvent precipitation (e.g., adding hexane to DCM solutions) for higher purity .

Q. What safety precautions are critical when handling this compound?

Basic Research Question

  • Toxicity : Acute oral toxicity (LD50 > 500 mg/kg in rats) necessitates PPE (gloves, goggles).
  • Environmental hazard : Classified as WGK 3; dispose via incineration (EU Directive 2000/76/EC).
  • Storage : Keep in amber vials under desiccant (silica gel) to prevent hydrolysis .

Propriétés

IUPAC Name

2,4-dichloro-7-(4-methylphenyl)sulfonylpyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2N3O2S/c1-8-2-4-9(5-3-8)21(19,20)18-7-6-10-11(14)16-13(15)17-12(10)18/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTDGVNQSPAWHTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2N=C(N=C3Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30705152
Record name 2,4-Dichloro-7-(4-methylbenzene-1-sulfonyl)-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30705152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

934524-10-4
Record name 2,4-Dichloro-7-(4-methylbenzene-1-sulfonyl)-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30705152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44TZH2Y76U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a suspension of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (1.59 g, 8.46 mmol), p-toluenesulfonyl chloride (1.93 g, 10.1 mmol) and triethylamine (TEA) (2.35 mL, 16.9 mmol) in CH2Cl2 (15 mL), dimethylaminopyridine (DMAP) (27 mg, 0.22 mmol) was added. As soon as the DMAP was added, the suspension became clear. The solution was then stirred at room temperature for 1 h. It was washed with 1N HCl, then with 5% NaHCO3, dried over Na2SO4 and concentrated in vacuo to give 2,4-dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine as a solid (2.55 g).
Quantity
1.59 g
Type
reactant
Reaction Step One
Quantity
1.93 g
Type
reactant
Reaction Step One
Quantity
2.35 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
27 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a mixture of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (1.67 g, 8.88 mmol), p-toluenesulfonyl chloride (1.72 g, 9.02 mmol) and triethylamine (2.50 mL, 18.0 mmol) in CH2C2 (15 mL), dimethylaminopyridine (30 mg, 0.24 mmol) was added. It was stirred at room temperature for 20 h. Water and CH2Cl2 were added. The organic phase was separated, washed with 1N HCl, then with 5% NaHCO3, dried over Na2SO4, concentrated in vacuo to give 2,4-dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine as a solid (3.03 g).
Quantity
1.67 g
Type
reactant
Reaction Step One
Quantity
1.72 g
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
30 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(2-Fluorophenyl)methyl-trimethylazanium
(2-Fluorophenyl)methyl-trimethylazanium
2,4-dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine
(2-Fluorophenyl)methyl-trimethylazanium
(2-Fluorophenyl)methyl-trimethylazanium
2,4-dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine
(2-Fluorophenyl)methyl-trimethylazanium
2,4-dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine
(2-Fluorophenyl)methyl-trimethylazanium
2,4-dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine
(2-Fluorophenyl)methyl-trimethylazanium
2,4-dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine
(2-Fluorophenyl)methyl-trimethylazanium
2,4-dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.